Sildenafil-d8 is synthesized from its parent compound, sildenafil, through chemical reactions that introduce deuterium. It falls under the classification of pharmaceutical compounds, specifically as a selective inhibitor of phosphodiesterase type 5. The presence of deuterium alters its metabolic pathway and can provide insights into the drug's behavior in biological systems.
The synthesis of sildenafil-d8 typically involves hydrogen-deuterium exchange reactions, where sildenafil is reacted with deuterium gas in the presence of a catalyst. This reaction is usually conducted under mild conditions, such as room temperature and atmospheric pressure, to ensure selective incorporation of deuterium atoms without compromising the integrity of the sildenafil structure.
In industrial settings, the synthesis may employ high-pressure reactors and specialized catalysts to enhance efficiency. The final product is purified using techniques like high-performance liquid chromatography to achieve high purity levels .
Sildenafil-d8 retains the core structure of sildenafil, characterized by a bicyclic pyrazolopyrimidone framework with a phenyl ring. The incorporation of deuterium atoms modifies certain hydrogen atoms in the molecule, enhancing its stability and potentially altering its pharmacokinetic properties.
The crystal structure analysis reveals that sildenafil-d8 forms monoclinic crystals with specific unit cell parameters that can be analyzed using X-ray diffraction techniques .
Sildenafil-d8 can undergo various chemical reactions, including:
Sildenafil-d8 exerts its effects by selectively inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, sildenafil-d8 enhances the effects of nitric oxide, leading to increased levels of cGMP within smooth muscle cells. This results in relaxation of these muscles and subsequent vasodilation, particularly in penile tissues.
The pharmacokinetics indicate that sildenafil-d8 is absorbed rapidly, although absorption may be delayed when taken with high-fat meals. Its action primarily involves facilitating blood flow by relaxing smooth muscle cells in the corpus cavernosum.
Sildenafil-d8 exhibits several notable physical properties:
Chemical properties include its reactivity in oxidation and reduction reactions, which are essential for understanding its metabolic pathways.
Sildenafil-d8 has several applications in scientific research:
Sildenafil-d8 (CAS 951385-68-5) is a deuterium-labeled isotopologue of the phosphodiesterase type 5 (PDE5) inhibitor sildenafil. Its molecular formula is C₂₂H₂₂D₈N₆O₄S, with a molecular weight of 482.63 g/mol—8 atomic mass units heavier than non-deuterated sildenafil (474.61 g/mol) [3] [5]. The eight deuterium atoms replace hydrogen atoms at the piperazine methyl groups, specifically at the four methylene positions (-CH₂-CH₂-) adjacent to nitrogen atoms. This modification is strategically positioned away from the pyrazolopyrimidinone pharmacore, preserving the compound’s biochemical activity toward PDE5 inhibition (IC₅₀ = 5.22 nM) while altering its metabolic stability [2] [10].
Table 1: Structural Properties of Sildenafil-d8
Property | Sildenafil-d8 | Sildenafil |
---|---|---|
Molecular Formula | C₂₂H₂₂D₈N₆O₄S | C₂₂H₃₀N₆O₄S |
Molecular Weight | 482.63 g/mol | 474.61 g/mol |
Deuterium Positions | Piperazine methyl groups | N/A |
CAS Number | 951385-68-5 | 139755-83-2 |
Isotopic Purity | ≥95% (HPLC) | N/A |
Deuterated drug analogues emerged in the 1960s with d₂-tyramine and d₃-morphine studies [4], but the "deuterium switch" strategy gained traction in the 2000s. Deuterium’s kinetic isotope effect (DKIE) leverages the strengthened carbon-deuterium bond (bond dissociation energy: ~1–1.5 kcal/mol higher than C-H) to retard metabolism at targeted sites [4] [10]. Sildenafil-d8 exemplifies this principle:
The first FDA-approved deuterated drug, deutetrabenazine (2017), validated deuteration for improving pharmacokinetics. Subsequent innovations shifted toward de novo deuterated drugs (e.g., deucravacitinib, 2022), where deuteration avoids toxic metabolites while preserving target specificity [4]. Sildenafil-d8 remains pivotal in this landscape as a reference for deuterated metabolite studies and bioequivalence testing of generic sildenafil formulations [1] [8].
Table 3: Key Milestones in Deuterated Drug Development
Year | Compound | Significance |
---|---|---|
2017 | Deutetrabenazine | First FDA-approved deuterated drug; reduced dosing frequency |
2021 | Donafenib | Deuterated sorafenib; improved PK in hepatocellular carcinoma |
2022 | Deucravacitinib | First de novo deuterated drug; mitigates off-target metabolism |
N/A | Sildenafil-d8 | Gold-standard internal standard for PDE5 inhibitor bioanalysis |
Concluding Remarks
Sildenafil-d8 epitomizes the synergy between isotopic labeling and modern pharmacology. Its defined chemical structure underpins analytical rigor in regulatory-compliant assays, while its development mirrors the evolution of deuterated drugs from metabolic probes to therapeutic agents. As deuteration technology advances, Sildenafil-d8 will remain indispensable for validating next-generation PDE5 inhibitors and deuterated pharmaceuticals.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3